Cas no 16520-14-2 (Ethyl, 1-bromo- (8CI,9CI))

Ethyl, 1-bromo- (8CI,9CI) 化学的及び物理的性質
名前と識別子
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- 1-Bromoethyl
- α-Bromoethyl
- Ethyl, 1-bromo- (8CI,9CI)
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- インチ: 1S/C2H4Br/c1-2-3/h2H,1H3/q-1
- InChIKey: HJCZWHUDAOKPIR-UHFFFAOYSA-N
- SMILES: [CH-](C)Br
Ethyl, 1-bromo- (8CI,9CI) 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Ethyl, 1-bromo- (8CI,9CI)に関する追加情報
Ethyl, 1-bromo- (8CI,9CI) and Its Significance in Modern Chemical Research
Ethyl, 1-bromo- (8CI,9CI), with the CAS number 16520-14-2, is a compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ethyl and bromo substituents, plays a crucial role in the synthesis of various pharmacologically active molecules. The presence of the bromo group makes it a valuable intermediate in the development of complex chemical structures, particularly in the realm of drug discovery and molecular biology.
The versatility of Ethyl, 1-bromo- (8CI,9CI) lies in its ability to undergo a wide range of chemical transformations. These transformations include nucleophilic substitution reactions, which are fundamental in the synthesis of more intricate molecules. The compound's reactivity is further enhanced by its stability under various conditions, making it a preferred choice for researchers aiming to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors for various diseases. Ethyl, 1-bromo- (8CI,9CI) has been utilized as a key building block in the synthesis of such inhibitors. For instance, studies have demonstrated its effectiveness in the creation of kinase inhibitors, which are critical in targeting cancers and inflammatory diseases. The bromo group on this compound allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
Moreover, the pharmaceutical industry has shown interest in Ethyl, 1-bromo- (8CI,9CI) due to its potential applications in the synthesis of antiviral and antibacterial agents. Researchers have explored its use in creating derivatives that exhibit potent activity against pathogens. The compound's structural features make it an ideal candidate for modifications that can enhance drug efficacy while minimizing side effects. This has led to several innovative approaches in medicinal chemistry where Ethyl, 1-bromo- (8CI,9CI) serves as a cornerstone.
The chemical properties of Ethyl, 1-bromo- (8CI,9CI) also make it valuable in materials science. Its ability to form stable complexes with other molecules has been exploited in the development of new materials with unique properties. These materials find applications in areas such as catalysis and nanotechnology. The compound's role as a ligand or precursor in these applications underscores its importance beyond traditional pharmaceuticals.
Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl, 1-bromo- (8CI,9CI). Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. These innovations have not only reduced costs but also improved yields, making it more accessible for industrial applications. The ease with which Ethyl, 1-bromo- (8CI,9CI) can be synthesized and modified has spurred further research into its derivatives and analogs.
The environmental impact of using Ethyl, 1-bromo- (8CI,9CI) has also been a point of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally responsible chemistry. By adopting such methods, researchers can ensure that the production of Ethyl, 1-bromo- (8CI,9CI) and its derivatives is both efficient and eco-friendly.
In conclusion, Ethyl, 1-bromo- (8CI,9CI) is a multifaceted compound with significant implications across various scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug discovery and development. The ongoing research into its applications highlights its potential to contribute to advancements in medicine and materials science. As synthetic methodologies continue to evolve, Ethyl, 1-bromo- (8CI,9CI) is poised to remain a key player in modern chemical research.
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